molecular formula C21H22BrN5O2S B15026647 6-(3-bromo-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-bromo-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15026647
M. Wt: 488.4 g/mol
InChI Key: PAYXCYNTTUDBHC-UHFFFAOYSA-N
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Description

6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as bromo, methoxy, and methyl groups

Properties

Molecular Formula

C21H22BrN5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

6-(3-bromo-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22BrN5O2S/c1-11-6-5-7-16(12(11)2)23-20(28)19-18(14-8-9-17(29-4)15(22)10-14)26-27-13(3)24-25-21(27)30-19/h5-10,18-19,26H,1-4H3,(H,23,28)

InChI Key

PAYXCYNTTUDBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Br)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiadiazine ring: This step involves the fusion of the triazole ring with a thiadiazine ring, often using sulfur-containing reagents.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromo and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in critical biological processes, such as kinases and G-protein coupled receptors.

    Pathways: The compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with similar compounds such as:

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